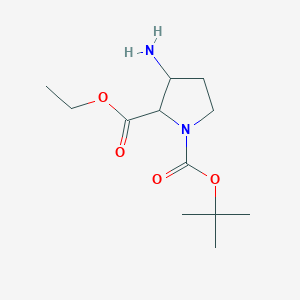

1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

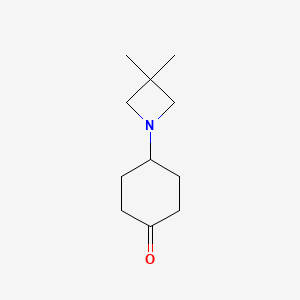

1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4 . It has a molecular weight of 258.31 .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure can be obtained from the molecular formula and further confirmed by spectroscopic methods.Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 336.5±42.0 °C . Its density is predicted to be 1.129±0.06 g/cm3 . The pKa value is predicted to be 8.85±0.40 .Wissenschaftliche Forschungsanwendungen

Multicomponent Reaction Synthesis

1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate serves as a crucial intermediate in the palladium-catalyzed three-component reaction. This methodology involves propargyl carbonates, isocyanides, and alcohols or water to afford polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines. The reaction showcases a triple isocyanide insertion mechanism and highlights the role of tert-butylamine in trapping the nitrilium intermediate formed in situ. This process is vital for synthesizing complex pyrrole structures, often found in biologically active compounds (Qiu, Wang, & Zhu, 2017).

Chiral Auxiliary and Peptide Synthesis

The compound has been employed as a chiral auxiliary in the synthesis of various stereochemically complex molecules. Notably, it has facilitated the preparation of enantiomerically pure compounds, demonstrating its effectiveness in inducing stereocontrol in synthetic pathways. This application is crucial for developing pharmaceuticals where the stereochemistry of the active ingredient is key to its efficacy (Studer, Hintermann, & Seebach, 1995).

Asymmetric Synthesis of Amines

The versatility of this compound is further exemplified in its use as an intermediate for the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, serve as precursors for synthesizing a wide range of enantioenriched amines, demonstrating the compound's role in facilitating nucleophilic addition reactions and subsequent easy group cleavage (Ellman, Owens, & Tang, 2002).

Economical Synthesis from L-Aspartic Acid

An economical synthesis route from L-aspartic acid to (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate has been developed, showcasing the compound's accessibility from readily available materials. This synthesis route is notable for its mild reaction conditions and potential for industrial application, underlining the practical aspects of producing this compound (Han, Li, Gu, Li, & Chen, 2018).

Antimicrobial Activity

Additionally, the compound's derivatives have been explored for their antimicrobial properties. Microwave-assisted synthesis has led to the development of novel pyrrolidine derivatives with significant yields. Among these, specific derivatives have shown potent antimicrobial activity, highlighting the compound's potential in contributing to new antibacterial agents (Sreekanth & Jha, 2020).

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 3-aminopyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-10(15)9-8(13)6-7-14(9)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTQHFDIQOZOIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCN1C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2400825.png)

![Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2400828.png)

![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2400829.png)

![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400832.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2400838.png)

![6-(4-(6-fluorobenzo[d]oxazol-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400846.png)